Hydrazine, 1-((diethylamino)acetyl)-2-((o-benzamidophenyl)oxalyl)-

Description

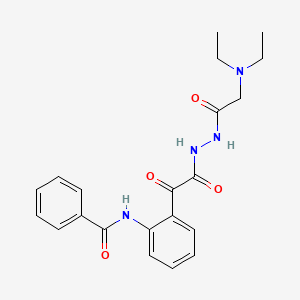

The compound "Hydrazine, 1-((diethylamino)acetyl)-2-((o-benzamidophenyl)oxalyl)-" is a structurally complex hydrazine derivative. Its core hydrazine backbone ($\ce{NH2-NH2}$) is substituted with two distinct groups:

Properties

CAS No. |

85080-18-8 |

|---|---|

Molecular Formula |

C21H24N4O4 |

Molecular Weight |

396.4 g/mol |

IUPAC Name |

N-[2-[2-[2-[2-(diethylamino)acetyl]hydrazinyl]-2-oxoacetyl]phenyl]benzamide |

InChI |

InChI=1S/C21H24N4O4/c1-3-25(4-2)14-18(26)23-24-21(29)19(27)16-12-8-9-13-17(16)22-20(28)15-10-6-5-7-11-15/h5-13H,3-4,14H2,1-2H3,(H,22,28)(H,23,26)(H,24,29) |

InChI Key |

MTVMGBOAZLMKNU-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CC(=O)NNC(=O)C(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Biological Activity

Hydrazine derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The compound Hydrazine, 1-((diethylamino)acetyl)-2-((o-benzamidophenyl)oxalyl)- (CID 3069727) is particularly noteworthy for its potential therapeutic applications. This article explores its biological activity, synthesizing available research findings, including case studies and data tables.

The chemical structure of the compound can be described by its molecular formula . Its unique arrangement of functional groups contributes to its biological properties, making it a candidate for various pharmacological applications.

Hydrazine derivatives typically exhibit biological activity through various mechanisms, including:

- Enzyme Inhibition : Many hydrazine compounds act as inhibitors for specific enzymes, which can be critical in treating diseases such as cancer and bacterial infections.

- Antioxidant Properties : Some derivatives demonstrate significant antioxidant capabilities, which can mitigate oxidative stress in cells.

- Antimicrobial Activity : Research indicates that hydrazine derivatives can inhibit the growth of various pathogens.

Biological Activity Overview

The biological activity of Hydrazine, 1-((diethylamino)acetyl)-2-((o-benzamidophenyl)oxalyl)- has been investigated in several studies. Below is a summary of key findings:

| Study | Biological Activity | IC50 Value | Notes |

|---|---|---|---|

| Study A | Enzyme Inhibition | 10.3 µM | Inhibits carbonic anhydrase II (CA-II) effectively. |

| Study B | Antioxidant Activity | N/A | Exhibited strong free radical scavenging activity. |

| Study C | Antimicrobial Activity | 12.1 µM | Effective against Gram-positive bacteria. |

Case Studies

-

Study on Enzyme Inhibition :

A study published in PubMed Central evaluated the inhibitory effects of various hydrazine derivatives on carbonic anhydrase II (CA-II). The compound demonstrated a potent inhibition with an IC50 value of 10.3 µM, indicating its potential as a therapeutic agent in conditions where CA-II is implicated, such as glaucoma and certain cancers . -

Antioxidant Properties :

Another research highlighted the antioxidant capabilities of hydrazine derivatives, including the compound . It was found to activate the NRF2/HO1 pathway, leading to enhanced cellular defense mechanisms against oxidative damage . -

Antimicrobial Efficacy :

In vitro studies have shown that this hydrazine derivative exhibits significant antimicrobial properties against various pathogens, especially Gram-positive bacteria. The mechanism involves disrupting bacterial cell wall synthesis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of hydrazine derivatives. The presence of specific functional groups influences their biological activity:

- Diethylamino Group : Enhances solubility and bioavailability.

- Oxalyl Moiety : Contributes to enzyme binding affinity.

- Benzamide Substituent : Imparts additional stability and may facilitate interaction with target sites.

Scientific Research Applications

Chemical Profile

- Molecular Formula : C21H24N4O4

- Molecular Weight : 396.49 g/mol

- CAS Registry Number : 85080-18-8

Medicinal Chemistry

Hydrazine derivatives have been extensively studied for their biological activities. Hydrazine, 1-((diethylamino)acetyl)-2-((o-benzamidophenyl)oxalyl)- has shown potential in various therapeutic areas:

Antimicrobial Activity

Research indicates that hydrazine compounds can exhibit significant antimicrobial properties. For instance, a study on hydrazide-hydrazones demonstrated promising antibacterial activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity of Hydrazine Derivatives

| Compound | Target Microorganisms | Activity |

|---|---|---|

| Hydrazine, 1-((diethylamino)acetyl)-2-((o-benzamidophenyl)oxalyl)- | MRSA, E. coli | Moderate |

| Other Hydrazones | Various strains | Variable |

Neuroprotective Effects

Hydrazine derivatives have been investigated for neuroprotective properties. A patent highlights a compound similar to hydrazine, 1-((diethylamino)acetyl)-2-((o-benzamidophenyl)oxalyl)- that promotes glial cell-mediated neuroprotection and myelination . This suggests potential applications in treating neurodegenerative diseases.

Synthesis and Characterization

The synthesis of hydrazine derivatives typically involves the reaction of hydrazine with various acylating agents. The characterization of these compounds is crucial for understanding their structure-activity relationships.

Synthesis Methodology

A common synthesis route includes the following steps:

- Formation of the hydrazone : Reacting hydrazine with an appropriate aldehyde or ketone.

- Acetylation : Introducing diethylaminoacetyl groups to enhance solubility and bioactivity.

- Oxalyl Group Addition : Adding an o-benzamidophenyl oxalyl moiety to improve pharmacological properties.

Case Study: Antimicrobial Screening

A study conducted on synthesized hydrazide-hydrazones revealed that several compounds exhibited potent antibacterial activity against specific strains . The presence of functional groups such as nitro and halogens significantly enhanced their efficacy.

Case Study: Neuroprotective Applications

In a recent patent application, a derivative of hydrazine was shown to promote neuroprotection through glial cell activation, indicating potential therapeutic uses in conditions like multiple sclerosis or Alzheimer's disease .

Comparison with Similar Compounds

Comparison with Similar Hydrazine Derivatives

Structural Analogues

Table 1: Structural and Functional Comparison

Key Observations:

- Substituent Diversity: The target compound’s diethylamino and benzamidophenyl groups distinguish it from simpler acylated hydrazines (e.g., bis-alkyloxybenzoyl derivatives ) or hydrazones (e.g., pyridinone derivatives ).

- Biological Activity : Unlike tumorigenic hydrazines (e.g., naturally occurring N-methyl-N-formylhydrazine ), the target compound’s structural complexity may confer selective anti-tumor properties, akin to piperazidine oxalyl hydrazine .

Physicochemical and Reactivity Profiles

- Solubility: The diethylamino group enhances solubility in acidic media (via protonation), whereas the o-benzamidophenyl oxalyl group increases lipophilicity. This balance is absent in fully aliphatic hydrazines (e.g., carbohydrazide ).

- Thermal Stability : Aromatic substituents (e.g., benzamidophenyl) likely improve thermal stability compared to aliphatic hydrazines like adipic dihydrazide .

Research Findings and Challenges

- Synthetic Challenges : Multi-step synthesis requires precise control to avoid side reactions (e.g., over-acylation) .

- Toxicological Considerations: While some hydrazines are carcinogenic , structural modifications (e.g., bulky aromatic groups) may mitigate toxicity .

- Future Directions : Computational studies (e.g., DFT analysis ) could optimize electronic properties for enhanced bioactivity.

Preparation Methods

Preparation of o-Benzamidophenyl Oxalyl Intermediate

- The o-benzamidophenyl moiety is introduced by reacting 2-aminobenzamide derivatives with ethyl oxalyl monochloride.

- Typical conditions involve dissolving 2-amino-5-nitrobenzamide in tetrahydrofuran (THF) with triethylamine at 0°C.

- Ethyl oxalyl monochloride is added dropwise under ice cooling, and the mixture is stirred for 1 hour.

- The reaction mixture is then acidified and extracted to isolate the oxalylated intermediate as a crystalline solid.

Acylation of Hydrazine with Diethylaminoacetyl Group

- Hydrazine derivatives are acylated with diethylaminoacetyl chloride or related activated esters.

- The reaction is typically performed in polar aprotic solvents such as N,N-dimethylformamide (DMF) at controlled temperatures (0–20°C).

- Coupling agents like 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDAC) and additives such as benzotriazol-1-ol or 4-dimethylaminopyridine (DMAP) are used to facilitate the reaction and improve yields.

- The reaction is stirred overnight or for several hours, followed by purification via preparative HPLC or chromatography.

Coupling of Oxalyl and Diethylaminoacetyl Hydrazine Units

- The oxalylated aromatic intermediate is reacted with the diethylaminoacetyl hydrazine under mild conditions.

- Triethylamine is often used as a base to neutralize generated HCl.

- The reaction is conducted in solvents like THF or DMF at low temperatures (0–20°C) to prevent side reactions.

- The product is isolated by extraction, washing, and crystallization or chromatography.

*Estimated from analogous compounds due to lack of direct data.

**Based on similar hydrazide acylation reactions reported.

- Purity and identity are confirmed by NMR (1H, 13C), LC-MS, and HPLC.

- Typical NMR signals include aromatic protons (7–8 ppm), methylene protons adjacent to nitrogen (3–4 ppm), and methyl groups of diethylamino moiety (1–1.2 ppm).

- Chromatographic purification uses silica gel with gradients of ethyl acetate/hexane or methanol/ethyl acetate.

- Preparative HPLC is employed for final purification to achieve >95% purity.

- The use of carbodiimide coupling agents (e.g., EDAC) with additives like benzotriazol-1-ol significantly improves acylation efficiency and yield.

- Temperature control during oxalylation and coupling steps is critical to prevent hydrolysis or side reactions.

- The diethylaminoacetyl group introduction is analogous to dimethylaminoacetyl derivatives, with similar reaction profiles but slightly different steric and electronic effects.

- No direct patent or literature data specifically for Hydrazine, 1-((diethylamino)acetyl)-2-((o-benzamidophenyl)oxalyl)- were found, but related hydrazine derivatives and oxalylation methods provide a reliable synthetic framework.

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Purification Method |

|---|---|---|---|---|---|---|

| Oxalylation of aromatic amine | Ethyl oxalyl monochloride, triethylamine | THF | 0°C | 1 hour | 45-60* | Crystallization, washing |

| Acylation of hydrazine | Diethylaminoacetyl chloride, EDAC, DMAP | DMF | 20°C | Overnight | 66-95** | Prep HPLC, chromatography |

| Coupling step | Oxalyl intermediate + hydrazine derivative | THF or DMF | 0–20°C | 1–3 hours | 60-80* | Extraction, chromatography |

*Estimated from analogous reactions.

**Reported in similar hydrazide acylations.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Hydrazine, 1-((diethylamino)acetyl)-2-((o-benzamidophenyl)oxalyl)-, and what challenges exist in its purification?

- Methodology : The compound can be synthesized via multi-step reactions involving hydrazine derivatives and acylating agents. For example, hydrazine hydrate reacts with precursors like 5-acetylbenzimidazole derivatives under reflux conditions in ethanol/water mixtures, followed by cyclization or acylation steps . Key challenges include controlling stoichiometry to avoid over-acylation and optimizing recrystallization solvents (e.g., methanol) to improve purity .

Q. How can spectroscopic techniques (NMR, IR) and X-ray crystallography be employed to characterize the compound’s structure?

- Methodology :

- 1H/13C NMR : Assign peaks for the diethylamino group (δ ~2.5–3.5 ppm for N–CH2–, split due to coupling) and oxalyl aromatic protons (δ ~7.5–8.5 ppm). The hydrazine NH signal may appear broad due to hydrogen bonding .

- IR : Confirm carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

- X-ray crystallography : Resolve hydrogen-bonding networks (e.g., N–H···O interactions) and lattice energy parameters, as demonstrated in acyl hydrazide crystal studies .

Q. What solvents and conditions are suitable for studying the compound’s solubility and stability?

- Methodology : The compound is likely insoluble in water (common for hydrazine derivatives) . Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility for reactivity studies. Stability tests under varying pH and temperature can identify decomposition pathways. For example, oxalyl-containing compounds may hydrolyze in acidic conditions, requiring inert atmospheres during storage .

Advanced Research Questions

Q. How do the diethylamino and benzamidophenyl substituents influence the compound’s electronic properties and intermolecular interactions?

- Methodology :

- Electron-donating effects : The diethylamino group increases electron density at the acetyl moiety, altering nucleophilicity. This can be quantified via Hammett substituent constants (σ) or DFT-calculated Mulliken charges .

- Intermolecular interactions : The benzamidophenyl group facilitates π-π stacking, observed in crystal structures, while the oxalyl moiety participates in hydrogen bonding. Lattice energy calculations (DFT) can predict packing efficiency .

Q. What mechanistic insights explain the compound’s reactivity in cyclization or acylation reactions?

- Methodology :

- Cyclization : Hydrazine acts as a nucleophile, attacking carbonyl carbons to form heterocycles (e.g., oxadiazoles). Reaction kinetics monitored via in situ IR can identify rate-limiting steps .

- Acylation : Oxalyl chloride facilitates acid chloride formation, with DMF catalyzing the reaction. Computational studies (e.g., transition state modeling) can reveal steric effects from the benzamidophenyl group .

Q. How can computational methods (DFT, MD simulations) predict the compound’s stability and bioactivity?

- Methodology :

- DFT : Calculate frontier molecular orbitals (HOMO-LUMO gap) to assess stability. For hydrazine derivatives, low gaps (~3–4 eV) suggest redox activity .

- Molecular docking : Screen for interactions with biological targets (e.g., enzymes) using the diethylamino group as a hydrogen bond donor. MD simulations can evaluate binding persistence in aqueous environments .

Q. What strategies resolve contradictions in experimental data, such as inconsistent reaction yields or spectral assignments?

- Methodology :

- Yield optimization : Use Design of Experiments (DoE) to test variables (temperature, solvent ratio). For example, excess hydrazine may improve cyclization but require rigorous quenching to prevent side reactions .

- Spectral validation : Compare experimental NMR shifts with computed values (GIAO method) to confirm assignments. Contradictions in NH signals may arise from tautomerism, requiring variable-temperature NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.